

Spectroscopic Analysis of 4-Methyl-5-phenyloxazole: A Technical Overview

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Compound of Interest

Compound Name: 4-Methyl-5-phenyloxazole

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An In-depth Guide for Researchers and Drug Development Professionals

Notice of Data Unavailability: Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, Infrared, and Mass Spectrometry) for **4-Methyl-5-phenyloxazole** could not be located. The following guide is therefore presented as a representative example based on typical spectroscopic characteristics of closely related oxazole derivatives and general principles of spectroscopic analysis. The data presented herein is illustrative and should not be considered as experimentally verified data for **4-Methyl-5-phenyloxazole**.

Introduction

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound with a core oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate structural elucidation and characterization are paramount for any research and development involving such compounds. This technical guide outlines the expected spectroscopic data and the methodologies used for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methyl-5-phenyloxazole**. These predictions are based on the analysis of similar structures and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methyl-5-phenyloxazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.6	Singlet	1H	H2 (Oxazole ring)
~ 7.5 - 7.2	Multiplet	5H	Phenyl ring protons
~ 2.3	Singlet	3H	Methyl protons ($-\text{CH}_3$)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methyl-5-phenyloxazole**

Chemical Shift (δ , ppm)	Assignment
~ 150 - 148	C2 (Oxazole ring)
~ 145 - 143	C5 (Oxazole ring)
~ 135 - 133	C4 (Oxazole ring)
~ 130 - 128	Phenyl ring carbons (ipso)
~ 129 - 127	Phenyl ring carbons (ortho, meta, para)
~ 15 - 12	Methyl carbon ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Methyl-5-phenyloxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (Aromatic)
~ 2950 - 2850	Medium	C-H stretching (Aliphatic -CH ₃)
~ 1600 - 1450	Strong	C=C and C=N stretching (Aromatic and Oxazole rings)
~ 1380	Medium	C-H bending (-CH ₃)
~ 1100 - 1000	Strong	C-O-C stretching (Oxazole ring)
~ 770 - 730	Strong	C-H out-of-plane bending (Monosubstituted benzene)
~ 700 - 680	Strong	C-H out-of-plane bending (Monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Methyl-5-phenyloxazole**

m/z Value	Predicted Identity	Notes
159	[M] ⁺	Molecular ion peak
130	[M - CHO] ⁺	Loss of a formyl radical from the oxazole ring
103	[C ₆ H ₅ CN] ⁺	Benzyl cyanide fragment
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to acquire the spectroscopic data for **4-Methyl-5-phenyloxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified **4-Methyl-5-phenyloxazole** sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:** For ^1H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount of **4-Methyl-5-phenyloxazole** would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) would be recorded first. The sample spectrum would then be acquired, typically over a range of $4000\text{-}400\text{ cm}^{-1}$, and the background would be automatically subtracted.

Mass Spectrometry (MS)

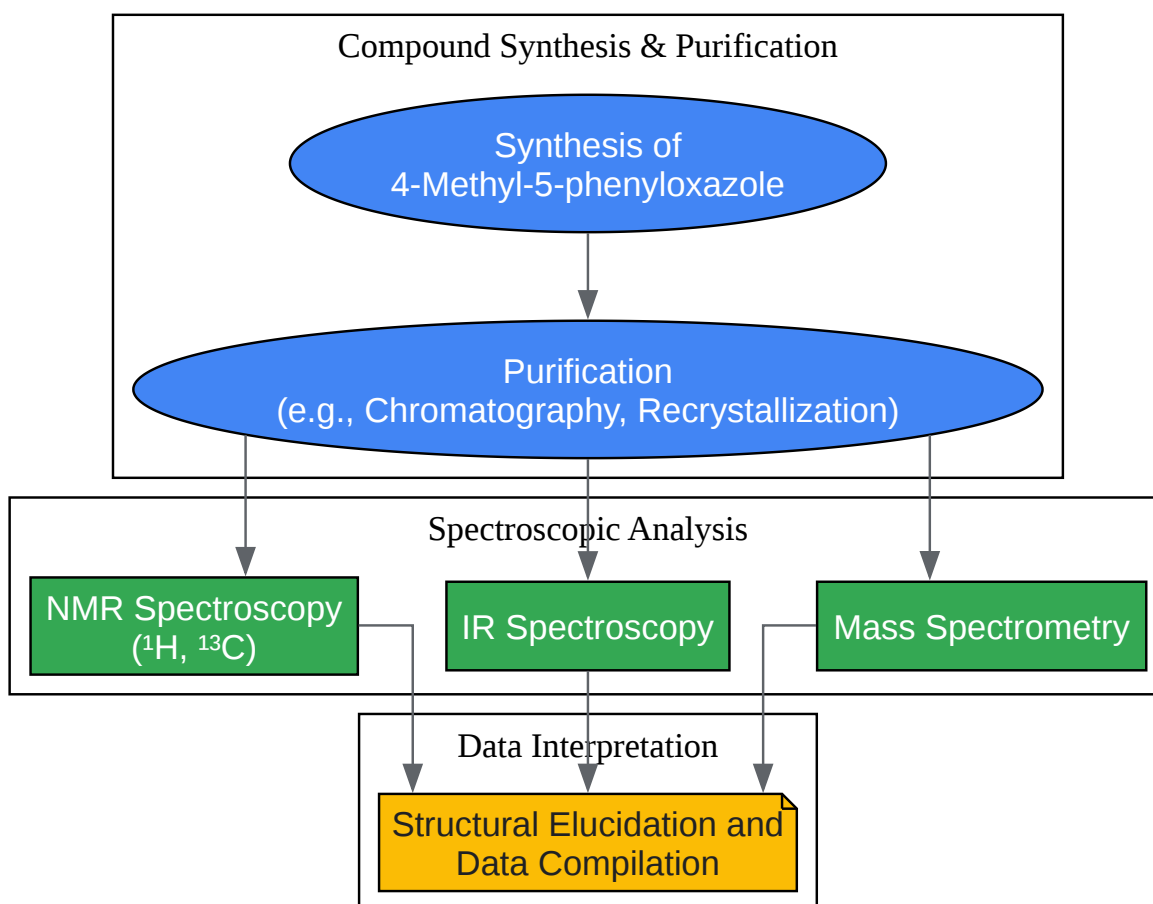
- **Sample Introduction:** The sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.
- **Ionization:** Electron Ionization (EI) would be a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and

fragmentation.

- Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion would be measured by a detector, and the data would be presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like **4-Methyl-5-phenyloxazole** is depicted in the following diagram.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **4-Methyl-5-phenyloxazole**.

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